Cas no 18244-40-1 (Silane, (4-iodobutoxy)trimethyl-)

(4-Iodobutoxy)trimethylsilane is a functional organosilicon compound featuring both a reactive iodoalkyl group and a hydrolytically stable trimethylsilyl moiety. Its key advantages include its versatility as a bifunctional reagent, enabling applications in organic synthesis, surface modification, and cross-coupling reactions. The iodine substituent facilitates nucleophilic substitutions or metal-catalyzed couplings, while the silane group offers compatibility with silicon-based chemistry, such as silylation or protective group strategies. The compound’s stability under anhydrous conditions ensures reliable handling, and its well-defined reactivity makes it useful for constructing complex molecular architectures. Suitable for controlled functionalization of substrates, it is particularly valuable in pharmaceuticals, materials science, and specialty chemical synthesis.
Silane, (4-iodobutoxy)trimethyl- structure
18244-40-1 structure
Product Name:Silane, (4-iodobutoxy)trimethyl-
CAS No:18244-40-1
MF:C7H17IOSi
MW:272.19925570488
CID:1375085
PubChem ID:10978586
Update Time:2025-10-07

Silane, (4-iodobutoxy)trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Silane, (4-iodobutoxy)trimethyl-
    • 4-iodobutoxy(trimethyl)silane
    • 18244-40-1
    • SCHEMBL6988921
    • O-trimethylsilyl-4-iodo-n-butanol
    • starbld0003369
    • AKOS015966762
    • FEMVMWBUUSTGJQ-UHFFFAOYSA-N
    • J-011673
    • (4-IODOBUTOXY)TRIMETHYLSILANE
    • 1-iodo-4-trimethylsilyloxybutane
    • DTXSID00450586
    • Inchi: 1S/C7H17IOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3
    • InChI Key: FEMVMWBUUSTGJQ-UHFFFAOYSA-N
    • SMILES: ICCCCO[Si](C)(C)C

Computed Properties

  • Exact Mass: 272.00891
  • Monoisotopic Mass: 272.00934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 80.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-336454-5g
(4-iodobutoxy)trimethylsilane,
18244-40-1
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¥2805.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
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(4-iodobutoxy)trimethylsilane,
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Additional information on Silane, (4-iodobutoxy)trimethyl-

Introduction to Silane, (4-iodobutoxy)trimethyl- (CAS No. 18244-40-1)

Silane, (4-iodobutoxy)trimethyl- (CAS No. 18244-40-1) is a specialized organosilicon compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, plays a crucial role in various applications, including material synthesis, surface modification, and drug development. The presence of both an iodine substituent and a butoxy group on the trimethylsilane backbone imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The molecular formula of Silane, (4-iodobutoxy)trimethyl- can be represented as (CH₃)₃SiOCH₂CH₂CH₂CH₂I. This structure highlights the interplay between the trimethylsilyl group ((CH₃)₃Si-) and the iodobutoxy group (-OCH₂CH₂CH₂CH₂I). The trimethylsilyl group is known for its stability and ability to participate in various organic transformations, while the iodobutoxy group introduces reactivity that can be exploited in synthetic pathways. This dual functionality makes the compound particularly useful in cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

In recent years, Silane, (4-iodobutoxy)trimethyl- has been extensively studied for its potential applications in drug development. One of the most promising areas is its use as a precursor in the synthesis of novel therapeutic agents. The iodine atom in the molecule serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex organic molecules, including biaryl structures that are prevalent in many drugs.

Recent research has demonstrated the utility of Silane, (4-iodobutoxy)trimethyl- in the preparation of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound can be used to develop kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce diverse functional groups through cross-coupling reactions allows for fine-tuning the pharmacological properties of these inhibitors, enhancing their efficacy and selectivity.

Another significant application of Silane, (4-iodobutoxy)trimethyl-, particularly relevant to material science, is its role in surface modification. The compound can be used to functionalize silicon-based materials with iodine-containing groups, which can then participate in further chemical modifications. This approach has been explored for creating surfaces with specific chemical reactivities or for integrating silicon nanoparticles into drug delivery systems. The butoxy group also contributes to steric hindrance and solubility considerations, making it possible to tailor the properties of modified materials.

The synthesis of Silane, (4-iodobutoxy)trimethyl-, while not trivial, has been optimized through various methodologies. Traditional routes often involve the reaction of trimethylchlorosilane with sodium iodide followed by butanol treatment to introduce the butoxy moiety. Advances in synthetic chemistry have led to more efficient and scalable processes that minimize side reactions and improve yield. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.

In conclusion, Silane, (4-iodobutoxy)trimethyl- (CAS No. 18244-40-1) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structure and reactivity make it an indispensable tool in pharmaceutical research and material science. As our understanding of organic transformations continues to evolve, the potential uses for this compound are likely to expand further, driving innovation in drug discovery and material development.

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